Cas no 760903-26-2 (N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine)

N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine Chemical and Physical Properties
Names and Identifiers
-
- N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine
- 1-(4-(Thiophen-3-yl)thiazol-2-yl)guanidine
- FCH1615551
- T5366
- guanidine, N-[4-(3-thienyl)-2-thiazolyl]-
- N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine
-
- MDL: MFCD22374975
- Inchi: 1S/C8H8N4S2/c9-7(10)12-8-11-6(4-14-8)5-1-2-13-3-5/h1-4H,(H4,9,10,11,12)
- InChI Key: LDRPCAKURPEDJK-UHFFFAOYSA-N
- SMILES: S1C(/N=C(\N)/N)=NC(=C1)C1=CSC=C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Topological Polar Surface Area: 134
- XLogP3: 1.4
N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N222175-250mg |
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine |
760903-26-2 | 250mg |
$ 380.00 | 2022-06-03 | ||
TRC | N222175-500mg |
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine |
760903-26-2 | 500mg |
$ 600.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428467-1g |
1-(4-(Thiophen-3-yl)thiazol-2-yl)guanidine |
760903-26-2 | 97% | 1g |
¥3456.00 | 2024-07-28 | |
abcr | AB413353-1g |
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine; . |
760903-26-2 | 1g |
€397.00 | 2025-03-19 | ||
A2B Chem LLC | AJ07554-500mg |
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine |
760903-26-2 | >95% | 500mg |
$523.00 | 2024-04-19 | |
abcr | AB413353-500 mg |
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine |
760903-26-2 | 500MG |
€313.80 | 2023-02-03 | ||
Chemenu | CM525043-1g |
1-(4-(Thiophen-3-yl)thiazol-2-yl)guanidine |
760903-26-2 | 97% | 1g |
$320 | 2023-01-04 | |
TRC | N222175-100mg |
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine |
760903-26-2 | 100mg |
$ 185.00 | 2022-06-03 | ||
abcr | AB413353-1 g |
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine |
760903-26-2 | 1g |
€406.00 | 2023-04-24 | ||
abcr | AB413353-500mg |
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine; . |
760903-26-2 | 500mg |
€333.00 | 2025-03-19 |
N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine Related Literature
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
Additional information on N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine
Professional Introduction to N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine (CAS No. 760903-26-2)
N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine, a compound with the chemical identifier CAS No. 760903-26-2, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic guanidine derivative exhibits a unique structural framework that has garnered considerable attention from researchers due to its potential applications in medicinal chemistry and drug development. The compound's molecular architecture, featuring a thiophene ring fused with a thiazole core and a guanidine moiety, positions it as a promising candidate for further exploration in various therapeutic areas.
The synthesis of N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine involves a series of meticulously designed chemical transformations that highlight the ingenuity of modern synthetic methodologies. The incorporation of the thiophene ring not only imparts distinct electronic properties but also enhances the compound's solubility and bioavailability, making it an attractive scaffold for drug design. Recent studies have demonstrated that this compound can interact with biological targets in novel ways, potentially leading to the development of new therapeutic agents.
In the realm of medicinal chemistry, N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine has been investigated for its pharmacological properties, particularly its ability to modulate enzyme activity and cellular signaling pathways. Preliminary research indicates that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory and infectious diseases. The guanidine group, known for its versatile reactivity, plays a crucial role in these interactions, facilitating the formation of stable complexes with biological targets.
The thiazole core of N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine contributes to its unique pharmacophoric features, enabling it to engage with specific binding sites on proteins and enzymes. This structural motif is widely recognized for its presence in numerous bioactive molecules, underscoring its importance in drug discovery. The thiophene ring further enhances the compound's pharmacological profile by contributing to its lipophilicity and metabolic stability, which are critical factors in determining drug efficacy and safety.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinities and mechanisms of action of N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine with high accuracy. These computational studies have provided valuable insights into how the compound interacts with biological targets at the molecular level. By leveraging machine learning algorithms and molecular dynamics simulations, scientists have been able to optimize the structure of this compound to improve its pharmacological properties.
The potential applications of N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science, where its unique chemical properties could lead to innovative solutions for crop protection and advanced materials. The versatility of this compound underscores its importance as a building block for future chemical discoveries.
In conclusion, N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine (CAS No. 760903-26-2) represents a significant contribution to the field of chemical biology and drug development. Its unique structural features and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine will play an increasingly important role in addressing complex medical challenges.
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